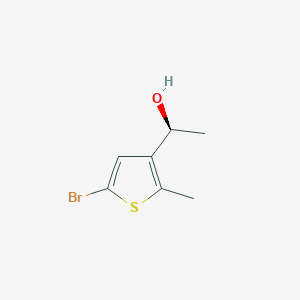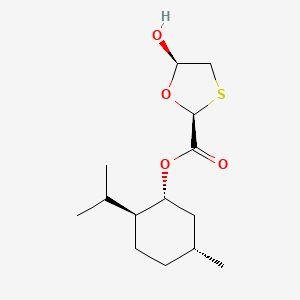
2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride is a chemical compound with the molecular formula C₉H₂₀ClNS and a molecular weight of 209.78 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structural properties, which include a piperidine ring substituted with four methyl groups and a thiol group, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride typically involves the reaction of 2,2,6,6-Tetramethyl-4-piperidone with hydrogen sulfide in the presence of a reducing agent . The reaction conditions often include an acidic medium to facilitate the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride involves its ability to interact with various molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their structure and function . The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride can be compared with other similar compounds, such as:
2,2,6,6-Tetramethyl-4-piperidone Hydrochloride: This compound lacks the thiol group, making it less reactive in certain chemical reactions.
2,2,6,6-Tetramethyl-4-piperidinol: This compound has a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
4-Hydroxy-TEMPO: This compound is a stable nitroxide radical, used primarily as a spin label in electron paramagnetic resonance spectroscopy.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H20ClNS |
|---|---|
Poids moléculaire |
209.78 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylpiperidine-4-thiol;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h7,10-11H,5-6H2,1-4H3;1H |
Clé InChI |
HNUKZRGSZKBALO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)S)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


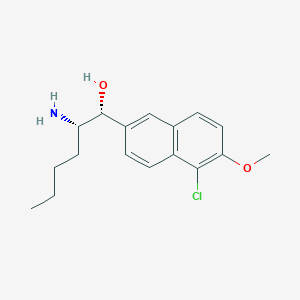


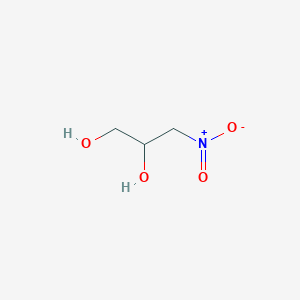
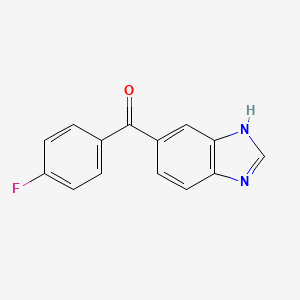
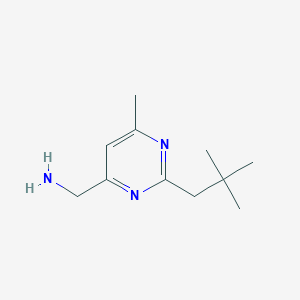
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
